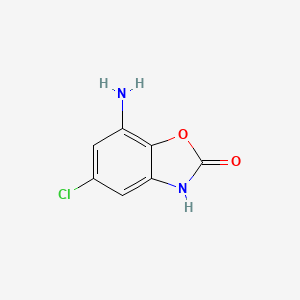

7-Amino-5-chloro-2(3H)-benzoxazolone

Description

General Overview of the Benzoxazolone Scaffold in Pharmaceutical and Medicinal Chemistry Research

The 2(3H)-benzoxazolone core is a prominent heterocyclic structure that has garnered significant attention from medicinal chemists. This scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. epa.gov The benzoxazolone nucleus is characterized by its discrete physicochemical profile, including weakly acidic properties and a combination of lipophilic and hydrophilic fragments within a single framework. neu.edu.tr These features are advantageous for drug design, influencing how benzoxazolone-based derivatives interact with their biological targets. neu.edu.tr

The versatility of the benzoxazolone ring allows for chemical modifications at various positions, enabling the fine-tuning of a molecule's biological activity. neu.edu.tr Consequently, compounds incorporating this scaffold have been developed for a multitude of therapeutic applications, including as anticancer, analgesic, anti-inflammatory, and neuroprotective agents. neu.edu.tr The structural features of benzoxazolones have also led to their investigation as inhibitors of various enzymes. nih.gov

Significance of 7-Amino-5-chloro-2(3H)-benzoxazolone as a Key Intermediate in Organic and Pharmaceutical Synthesis

Within the broad class of benzoxazolones, this compound stands out as a crucial synthetic intermediate. guidechem.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product in a chemical reaction. The primary significance of this particular compound lies in its role as a precursor for the synthesis of more complex pharmaceutical molecules.

The synthesis of this compound itself typically starts from a related benzoxazolone derivative. A common precursor is 5-Chloro-7-nitro-2(3H)-benzoxazolone. guidechem.comcymitquimica.com The transformation of the nitro group at the 7-position to an amino group is a standard chemical reduction reaction. This conversion is a fundamental step that introduces a reactive amino group, which can then be used to build more complex molecular architectures, as exemplified by the synthesis of Bifeprunox.

The strategic placement of the amino and chloro substituents on the benzoxazolone ring of this intermediate provides specific points for further chemical reactions, making it a versatile tool for medicinal chemists in the development of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 889884-60-0 | guidechem.com |

| Molecular Formula | C₇H₅ClN₂O₂ | cymitquimica.com |

| Molecular Weight | 184.58 g/mol | cymitquimica.com |

| Appearance | Tan Solid | |

| Storage Temperature | Refrigerator (2-8°C) |

Precursor to this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 5-Chloro-7-nitro-2(3H)-benzoxazolone | 811810-67-0 | C₇H₃ClN₂O₄ | 214.56 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

7-amino-5-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRHLRRYYDOKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652422 | |

| Record name | 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889884-60-0 | |

| Record name | 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzoxazolone Derivatives

Synthesis of 7-Amino-5-chloro-2(3H)-benzoxazolone and its Precursors

The construction of the target molecule, this compound, begins with the synthesis of a core intermediate, which is subsequently functionalized.

A fundamental precursor for the target compound is 5-Chloro-2(3H)-benzoxazolone. This intermediate is commonly synthesized from 2-amino-4-chlorophenol (B47367). One established method involves the reaction of 2-amino-4-chlorophenol with urea, which serves as a carbonyl donor, leading to the cyclization and formation of the benzoxazolone ring system.

The synthesis of the starting material, 2-amino-4-chlorophenol, can be achieved through the reduction of 4-chloro-2-nitrophenol. prepchem.com A common laboratory-scale procedure uses iron shavings in an acidic medium. prepchem.com The process involves the gradual addition of the nitrophenol to a heated mixture of iron powder, water, and hydrochloric acid, followed by purification. prepchem.com

Table 1: Synthesis of 2-amino-4-chlorophenol

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-chloro-2-nitrophenol | Iron shavings, HCl (aq) | Heated in boiling water bath, 1-1.5 hours | 2-amino-4-chlorophenol | ~90% | prepchem.com |

Once the 2-amino-4-chlorophenol is obtained, it can be converted to the 5-Chloro-2(3H)-benzoxazolone core. This transformation is a key step in building the heterocyclic framework.

To introduce the amino group at the 7-position of the benzoxazolone ring, a nitration-reduction sequence is typically employed. The process starts with the 5-Chloro-2(3H)-benzoxazolone intermediate, which is first nitrated to yield 5-chloro-7-nitro-2(3H)-benzoxazolone. uni.luusbio.netepa.gov This nitro derivative is a known intermediate in the synthesis of various compounds. usbio.net

The subsequent and final step in forming the target compound is the reduction of the nitro group at the C-7 position. Catalytic hydrogenation is an effective method for this transformation. This reaction converts the 5-chloro-7-nitro-2(3H)-benzoxazolone into the desired this compound. uni.lu This pathway provides a reliable route to the target molecule, which can then be used for further derivatization.

Derivatization Strategies for this compound and Related Benzoxazolones

The presence of multiple reactive sites—specifically the N-H group of the oxazolone (B7731731) ring and the C-7 amino group—allows for extensive derivatization of this compound. nih.gov

The Mannich reaction is a powerful tool for C-C bond formation and is widely used to introduce aminoalkyl chains into various molecules. nih.gov In the context of benzoxazolones, the acidic N-H proton at the 3-position makes the ring an excellent substrate for this reaction. The reaction involves the condensation of the benzoxazolone with formaldehyde (B43269) and a primary or secondary amine. nih.gov This aminomethylation results in the formation of N-substituted Mannich bases. nih.gov For example, a series of Mannich bases were synthesized from 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones via N-aminomethylation, demonstrating the utility of this reaction for modifying the benzoxazolone core. nih.gov This strategy can be applied to this compound to generate a library of derivatives with substituents at the N-3 position.

Acylation is a common strategy to modify the benzoxazolone scaffold. This reaction can occur at the N-3 position or the exocyclic amino group at C-7. The choice of reaction conditions can often direct the selectivity. For instance, various (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives have been synthesized, indicating successful acylation at the N-3 position. nih.gov Similarly, a series of 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives were prepared, further highlighting the feasibility of N-acylation. asianpubs.org These reactions typically involve reacting the benzoxazolone with an appropriate acyl chloride or anhydride. The presence of the C-7 amino group in the target molecule introduces a second potential site for acylation, allowing for the synthesis of mono- or di-acylated products.

Table 2: Examples of Acylation/Alkanoylation of Benzoxazolone Derivatives

| Parent Compound | Reagent Type | Position of Derivatization | Product Class | Reference |

| 5-Chloro-2(3H)-benzoxazolone | Propanoyl chloride derivatives | N-3 | Propanamide derivatives | nih.gov |

| 5-Chloro-2(3H)-benzoxazolone | Alkanoyl chloride derivatives | N-3 | Alkananilide derivatives | asianpubs.org |

The benzoxazolone core can be elaborated to include other heterocyclic motifs like hydrazones and azoles.

Hydrazone Derivatives: Hydrazones, which contain the –NHN=CH– group, are typically synthesized by the condensation of a hydrazide with an aldehyde or ketone. nih.govresearchgate.net To prepare hydrazone derivatives from this compound, one could first introduce a hydrazide moiety. For example, a common synthetic route involves converting an ester to an acid hydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.netresearchgate.net This acid hydrazide can then be condensed with various aldehydes or ketones to yield the final hydrazone derivatives. researchgate.netnih.gov

Azole Derivatives: Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. jcdronline.org The synthesis of azole derivatives from a benzoxazolone precursor can be achieved through various multi-step sequences. For example, one general approach involves the reaction of 2-aminophenols with aldehydes to form an imine, which is then oxidized to yield benzoxazole (B165842) derivatives. farmaciajournal.com Another strategy involves the multi-component reaction of 3-amino-1,2,4-triazole with an aldehyde and malononitrile (B47326) to form triazolopyrimidine systems, showcasing a method to build complex azole-fused rings. mdpi.com These general principles can be adapted to build novel azole structures appended to the this compound framework.

Microwave-Assisted Synthetic Approaches and Efficiency Comparisons

The application of microwave irradiation in organic synthesis has become a cornerstone for green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov While specific literature on the microwave-assisted synthesis of this compound is not widely detailed, extensive research on related 5-chloro-2(3H)-benzoxazolone derivatives provides a strong precedent. turkjps.orgresearchgate.net

The synthesis of derivatives of 5-chloro-2(3H)-benzoxazolone has been successfully achieved using microwave irradiation. turkjps.org For instance, the reaction of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide with various benzaldehydes under microwave conditions (400 W, 76-78 °C) was completed in just 15 minutes. turkjps.org This is a significant improvement over conventional methods which can take several hours. nih.govindianchemicalsociety.com The foundational compound, 5-chloro-2(3H)-benzoxazolone, is typically prepared through the reaction of 2-amino-4-chlorophenol and urea. turkjps.org

The efficiency of microwave-assisted synthesis is a well-documented advantage. slideshare.net For many heterocyclic systems, including amides and benzotriazoles, the use of microwaves has shown a substantial increase in yield and a drastic reduction in reaction time. indianchemicalsociety.comresearchgate.net This enhancement is attributed to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

Below is a comparative table illustrating the general advantages of microwave-assisted synthesis over conventional heating for related heterocyclic compounds.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzotriazole Derivatives | Conventional (Reflux) | 5 - 10 hours | 23 - 76% | nih.gov |

| Microwave-Assisted | 6 - 15 minutes | 42 - 85% | ||

| Substituted Amides | Conventional (Heating Mantle) | ~13 hours | 50 - 72% | indianchemicalsociety.com |

| Microwave-Assisted | 9 - 42 minutes | 75 - 87% | ||

| 5-Chloromethylbenzotriazole | Conventional (Reflux) | Not specified | 72% | nih.gov |

| Microwave-Assisted | Not specified | 85% |

Ring System Transformations of Benzoxazolone Derivatives

The benzoxazolone ring is a stable heterocyclic system but can undergo various transformations under specific conditions, allowing for its conversion into other valuable chemical scaffolds.

Ring Opening Reactions (e.g., Hydrolysis to 2-Aminophenols)

The synthesis of 2(3H)-benzoxazolones is commonly achieved through the cyclization of 2-aminophenol (B121084) precursors. umn.edu Consequently, the reverse reaction, a ring-opening hydrolysis, can be effected to regenerate the corresponding 2-aminophenol. This reaction typically proceeds under basic or acidic conditions where the cyclic carbamate (B1207046) (lactam) linkage is cleaved. For this compound, hydrolysis would yield 2,7-diamino-4-chlorophenol.

While specific hydrolysis protocols for this compound are not prevalent in the surveyed literature, the general mechanism is well-understood. The ring opening of the related 2-phenyl-3,1-benzoxaz-4-one with aromatic thiols readily occurs to yield thioanthranilates, demonstrating the susceptibility of the heterocyclic ring to nucleophilic attack. researchgate.net Similarly, a facile, environmentally friendly method has been developed for the ring opening of benzoxazoles using secondary amines, which proceeds to form 2-aminobenzoxazoles after an iron-catalyzed oxidative cyclization step. rsc.org This indicates that the oxazole (B20620) ring system is susceptible to cleavage by nucleophiles, a principle that extends to hydrolysis.

Ring Expansion to Benzoxazinone (B8607429) Derivatives

The conversion of a five-membered benzoxazolone ring into a six-membered benzoxazinone ring represents a challenging yet potentially valuable transformation. Direct ring expansion of the 2(3H)-benzoxazolone skeleton is not a commonly reported reaction. However, the synthesis of benzoxazinone derivatives often utilizes precursors that are structurally related to those used for benzoxazolones.

For example, 4H-3,1-benzoxazin-4-ones can be synthesized from anthranilic acids and ortho esters under either thermal or microwave-assisted conditions. nih.gov These benzoxazinones are themselves versatile intermediates that can undergo ring-opening upon reaction with various nucleophiles, leading to other heterocyclic systems. researchgate.netresearchgate.net A novel method for synthesizing benzo[b] rsc.orgnih.govoxazepine derivatives involves the reaction of 2-aminophenols with alkynones, showcasing how aminophenol precursors can be directed towards different ring systems. rsc.org

While a direct one-atom insertion to expand the 2(3H)-benzoxazolone lactam ring to a benzoxazinone is not documented, alternative synthetic strategies starting from isatin (B1672199) derivatives have been shown to produce benzoxazolones via an oxidative ring expansion and reduction sequence. umn.edu

Rearrangement Reactions (e.g., Fries-like Rearrangement)

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. The Fries rearrangement specifically involves the transformation of phenolic esters into hydroxyaryl ketones, typically catalyzed by Lewis acids. sigmaaldrich.com The reaction proceeds via an acylium ion intermediate that re-attaches to the aromatic ring, primarily at the ortho and para positions.

A direct Fries-like rearrangement on the this compound ring system is not chemically feasible as described in the classical sense. The substrate is a cyclic carbamate, not a phenolic ester, and thus lacks the required O-acyl group necessary for the rearrangement.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a powerful toolkit for the detailed molecular-level investigation of 7-Amino-5-chloro-2(3H)-benzoxazolone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the positions of the chloro, amino, and oxazolone (B7731731) ring substituents. The protons of the amino group (-NH₂) and the amide proton (-NH-) in the heterocyclic ring would typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the oxazolone ring is expected to resonate at a significantly downfield chemical shift. The remaining six carbons of the benzoxazolone core would appear in the aromatic region, with their specific shifts determined by the attached functional groups.

While specific, experimentally verified spectral data for this compound is not widely published, the table below outlines the predicted chemical shift regions for the key nuclei based on established principles.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic CH | 6.5 - 7.5 | d, s | Two signals expected for the two protons on the benzene ring. |

| Amine NH₂ | 3.5 - 5.0 | br s | Position can vary depending on solvent and concentration. |

| Amide NH | 10.0 - 12.0 | br s | Typically appears downfield; position is solvent-dependent. |

| ¹³C NMR | |||

| Carbonyl C=O | 150 - 160 | - | Carbonyl carbon in the five-membered lactam ring. |

| Aromatic C-Cl | 120 - 130 | - | Carbon atom directly bonded to the chlorine atom. |

| Aromatic C-N (amine) | 135 - 145 | - | Carbon atom directly bonded to the amino group. |

| Aromatic C (ring junction) | 130 - 150 | - | Carbons shared between the benzene and oxazole (B20620) rings. |

| Aromatic CH | 100 - 120 | - | Carbon atoms bonded to hydrogen in the aromatic ring. |

Note: This table presents predicted values. Actual experimental values may vary.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: The amino (-NH₂) and amide (-NH-) groups would show characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the lactam is a prominent feature, usually appearing between 1700-1760 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The vibration from the carbon-chlorine bond typically appears in the fingerprint region, below 800 cm⁻¹.

Studies on the closely related isomer, 5-chloro-2(3H)-benzoxazolone, provide insight into the vibrational characteristics of this class of compounds. Experimental and computational (DFT) studies on this isomer have identified key vibrational modes, which are summarized below for illustrative purposes.

Illustrative IR Vibrational Data for 5-chloro-2(3H)-benzoxazolone

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3265 |

| C-H (aromatic) | Stretching | ~3100 |

| C=O | Stretching | ~1750-1800 |

| C=C (aromatic) | Ring Stretching | ~1620, 1480 |

| C-O-C | Asymmetric Stretch | ~1230 |

| C-Cl | Stretching | ~700-800 |

Source: Data adapted from studies on the isomer 5-chloro-2(3H)-benzoxazolone for illustrative purposes.

Mass Spectrometry (MS, ESI-MS, APCI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful for analyzing polar, heterocyclic molecules like this compound.

In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. Computational tools can predict the m/z values for various adducts that might form in the mass spectrometer. APCI is another suitable technique, often providing good sensitivity for small molecules.

Predicted ESI-MS Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₆ClN₂O₂⁺ | 185.01123 |

| [M+Na]⁺ | C₇H₅ClN₂NaO₂⁺ | 206.99317 |

| [M-H]⁻ | C₇H₄ClN₂O₂⁻ | 182.99667 |

Source: Predicted data from public chemical databases.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not publicly documented, analysis of a closely related isomer, 2-Amino-5-chloro-1,3-benzoxazole, demonstrates the type of detailed structural information that can be obtained. Such an analysis would reveal the planarity of the benzoxazolone ring system and the spatial orientation of the amino and chloro substituents.

Illustrative Crystallographic Data for the Isomer 2-Amino-5-chloro-1,3-benzoxazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.4403 |

| b (Å) | 3.7390 |

| c (Å) | 19.737 |

| β (°) | 101.67 |

| Volume (ų) | 682.2 |

| Z (molecules/unit cell) | 4 |

Source: Data for the related isomer 2-Amino-5-chloro-1,3-benzoxazole.

Computational Chemistry Approaches to Structure and Spectra

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques, providing theoretical insights into molecular structure and properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies. These theoretical vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands.

For a molecule like this compound, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) would be employed to:

Optimize Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Calculate Vibrational Frequencies: Predict the IR spectrum, which helps in assigning experimental peaks to specific molecular motions (stretching, bending).

Analyze Electronic Properties: Compute properties like the molecular electrostatic potential (MEP) map, which indicates regions of electrophilic and nucleophilic reactivity.

Studies on the related 5-chloro-2-(3H)-benzoxazolone have successfully used DFT to analyze structural changes and shifts in IR spectra, demonstrating the utility of this approach for the benzoxazolone family of compounds.

Theoretical Analysis of Tautomerism and Anion Formation

Tautomerism is a key phenomenon in heterocyclic chemistry, where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 2(3H)-benzoxazolone and its derivatives, the primary tautomerism is the keto-enol type. The 2(3H)-benzoxazolone core can exist in the lactam (keto) form or the lactim (enol) form. The stability and interconversion of these tautomers can be influenced by substitution patterns on the benzoxazolone ring and the surrounding solvent environment. aiu.edu

Theoretical studies, typically employing Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. researchgate.netasianjournalofphysics.com For instance, in related heterocyclic systems, DFT calculations at levels like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are used to optimize the geometries of possible tautomers and calculate their energies. wisc.edu The tautomer with the lowest calculated energy is predicted to be the most stable form. researchgate.net

In the case of this compound, three potential tautomeric forms can be considered: the amino-keto form, the imino-keto form, and the amino-enol form. The relative energies of these forms would determine their equilibrium populations. Computational studies on similar molecules, like cytosine and its derivatives, have shown that the amino-keto form is often the most stable in the gas phase and in non-polar solvents. asianjournalofphysics.com However, the presence of the amino group at the 7-position and the chloro group at the 5-position can influence the electronic distribution and hydrogen bonding capabilities, potentially altering the relative stabilities of the tautomers.

Anion formation, which involves the deprotonation of the molecule, is also a critical aspect, particularly for understanding its reactivity and biological interactions. The 2(3H)-benzoxazolone moiety has an acidic N-H proton in the lactam form. Theoretical calculations can predict the most likely site of deprotonation by comparing the energies of the resulting anions. The stability of the anion is influenced by the delocalization of the negative charge across the molecule. The electron-withdrawing chloro group and the electron-donating amino group on the benzene ring of this compound would have opposing effects on the acidity of the N-H proton and the stability of the corresponding anion.

Mulliken and Natural Bond Orbital (NBO) Charge Calculations

To gain deeper insight into the electronic structure and reactivity of this compound, Mulliken and Natural Bond Orbital (NBO) charge calculations are employed. These computational methods partition the total electron density of a molecule among its constituent atoms, providing a measure of the partial atomic charges. niscpr.res.in

Mulliken Population Analysis is a method for calculating atomic charges based on the populations of atomic orbitals. niscpr.res.in It is computationally straightforward and provides a qualitative picture of the charge distribution. niscpr.res.inniscpr.res.in In a molecule like this compound, Mulliken charge calculations would be expected to show significant negative charges on the electronegative oxygen and nitrogen atoms, and a negative charge on the chlorine atom. The carbonyl carbon would exhibit a partial positive charge.

Natural Bond Orbital (NBO) Analysis offers a more sophisticated and chemically intuitive picture of bonding and charge distribution. researchgate.net NBO analysis describes the molecule in terms of localized, Lewis-like structures, including core orbitals, lone pair orbitals, and bond orbitals (σ and π). aiu.eduwisc.edu This method also calculates natural atomic charges, which are generally considered less dependent on the basis set used in the calculation compared to Mulliken charges.

Although specific Mulliken and NBO charge data for this compound are not available in the public domain literature, the following tables illustrate the type of data that would be generated from such theoretical calculations, based on studies of similar molecules. niscpr.res.inresearchgate.net

Table 1: Illustrative Mulliken Atomic Charges (Note: This table is a hypothetical representation based on general principles and data from related compounds. It is not based on actual calculated values for this compound.)

| Atom | Hypothetical Mulliken Charge (e) |

| C (carbonyl) | +0.5 to +0.7 |

| O (carbonyl) | -0.5 to -0.7 |

| O (ring) | -0.4 to -0.6 |

| N (ring) | -0.3 to -0.5 |

| C5 | +0.1 to +0.2 |

| Cl | -0.1 to -0.2 |

| C7 | -0.2 to -0.3 |

| N (amino) | -0.4 to -0.6 |

Table 2: Illustrative NBO Analysis - Donor-Acceptor Interactions (Note: This table is a hypothetical representation based on general principles and data from related compounds. It is not based on actual calculated values for this compound.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C-O ring) | High |

| LP(1) N(ring) | π(C-C aromatic) | Moderate |

| LP(1) N(amino) | π(C-C aromatic) | Moderate |

| LP(1) Cl | σ(C-C aromatic) | Low |

These theoretical analyses, while not replacing experimental data, provide invaluable insights into the intrinsic properties of this compound, guiding the understanding of its structure, stability, and reactivity.

Biological Activities and Mechanistic Investigations of 7 Amino 5 Chloro 2 3h Benzoxazolone Derivatives

Enzyme Inhibition Studies

Derivatives of the core 5-chloro-2(3H)-benzoxazolone structure have been systematically investigated for their inhibitory effects on several key enzymes implicated in human disease. These studies provide insight into the structure-activity relationships that govern their potency and selectivity.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives, synthesized as Mannich bases, have been evaluated for their ability to inhibit these enzymes.

Research has shown that these derivatives can be potent and selective inhibitors. One study revealed that all tested compounds displayed higher inhibitory activity against AChE than the reference drug rivastigmine (B141) and were selective for AChE over BChE. Among the synthesized compounds, a derivative identified as compound 7 showed the most potent inhibition against AChE, while compound 11 was the most active against BChE. Molecular docking studies for compound 7 suggested it interacts with the catalytic active site of the AChE enzyme.

Another study investigating N-substituted-5-chloro-2(3H)-benzoxazolone derivatives found that the level of AChE inhibition varied based on the structural differences of the substituents. A compound designated as 10 in the series demonstrated the highest inhibition, with 80.27% inhibition at a concentration of 10⁻³ M.

| Compound | Target Enzyme | Inhibitory Activity (IC50 in µM) |

|---|---|---|

| Compound 7 | Acetylcholinesterase (AChE) | 7.53 ± 0.17 |

| Compound 11 | Butyrylcholinesterase (BuChE) | 17.50 ± 0.29 |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Chalcone derivatives of 2(3H)-benzoxazolone have been synthesized and tested for their inhibitory effects on human CA isoforms I and II (hCA I and hCA II).

In one study, a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones showed varied inhibitory activity against these two cytosolic isoforms. The compounds generally exhibited lower inhibitory effects compared to the standard reference drug Acetazolamide (AZA). The IC₅₀ values for these derivatives against hCA I ranged from 29.74 to 69.57 µM, and against hCA II, the range was 18.14 to 48.46 µM. The corresponding inhibition constants (Ki) were found to be in the range of 28.37 to 70.58 µM for hCA I and 10.85 to 37.96 µM for hCA II.

| Enzyme Isoform | IC50 Range (µM) | Ki Range (µM) |

|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | 29.74 - 69.57 | 28.37 - 70.58 |

| Human Carbonic Anhydrase II (hCA II) | 18.14 - 48.46 | 10.85 - 37.96 |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation. The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) come from the inhibition of these enzymes.

Studies on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives have demonstrated potent analgesic and anti-inflammatory activities, suggesting interaction with the COX pathway. nih.gov In vivo tests, such as the carrageenan-induced hind paw edema model in mice, confirmed that these compounds possess significant anti-inflammatory properties, with potency comparable to or greater than indomethacin. nih.govresearchgate.net While these in vivo results strongly indicate COX inhibition as the likely mechanism, specific IC₅₀ values from in vitro enzymatic assays for COX-1 and COX-2 for this particular series of compounds were not detailed in the available research, precluding a quantitative analysis of their isoform selectivity.

Fructose-1,6-bisphosphatase (FBPase-1) is a key regulatory enzyme in the gluconeogenesis pathway. Its inhibition is considered a potential therapeutic strategy for type 2 diabetes. A novel series of benzoxazole (B165842) benzenesulfonamides has been identified as allosteric inhibitors of FBPase-1. researchgate.netresearchgate.net Extensive structure-activity relationship (SAR) studies led to the development of highly potent inhibitors within this class. One particular derivative, compound 53 , demonstrated an IC₅₀ value of 0.57 µM, highlighting the potential of the benzoxazole scaffold in targeting this metabolic enzyme. researchgate.net

| Compound Class | Potent Derivative | Inhibitory Activity (IC50) |

|---|---|---|

| Benzoxazole benzenesulfonamides | Compound 53 | 0.57 µM |

The anti-inflammatory effects of COX-2 inhibitors are mediated through the reduction of prostaglandin (B15479496) synthesis, particularly Prostaglandin E2 (PGE2). nih.gov PGE2 is a key mediator of inflammation, pain, and fever. nih.gov The evaluation of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives has shown significant anti-inflammatory and analgesic effects in animal models. nih.govresearchgate.net These biological outcomes are consistent with the inhibition of the COX pathway, which would lead to a decrease in PGE2 production. However, direct measurement of PGE2 levels following treatment with these specific benzoxazolone derivatives has not been reported in the available literature, which would be necessary to definitively confirm and quantify their impact on this specific signaling pathway.

Myeloperoxidase (MPO) is a heme-containing enzyme found predominantly in neutrophils. It plays a role in host defense by producing hypochlorous acid (HOCl), a potent microbicidal agent. However, excessive MPO activity can contribute to tissue damage in various inflammatory diseases. Therefore, MPO inhibitors are of significant therapeutic interest.

A study on ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives investigated their effects on the chlorinating activity of human leukocyte MPO. tandfonline.com The majority of the synthesized compounds showed an ability to inhibit MPO's chlorinating function to varying degrees. The assay, which measures the chlorination of taurine (B1682933), revealed that the most active compounds had inhibition capacities comparable to the standard inhibitor used in the study. tandfonline.com This indicates that the 2(3H)-benzoxazolone core is a viable scaffold for developing specific MPO inhibitors. tandfonline.com

| Compound Class | Assay Principle | Result |

|---|---|---|

| ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamides and propionamides | Inhibition of taurine chlorination by human leukocyte MPO | Most compounds exhibited varying percentages of inhibition at 1 mM concentration. |

Receptor Interaction and Ligand Binding Studies

The interaction of 7-Amino-5-chloro-2(3H)-benzoxazolone derivatives with various neuroreceptors has been a key area of research, particularly focusing on their potential applications in central nervous system disorders.

Derivatives of benzoxazolone have shown significant interaction with dopamine (B1211576) receptors, which are crucial targets for treating conditions like Parkinson's disease and psychosis. One notable derivative, SLV308 (7-[4-methyl-1-piperazinyl]-2(3H)-benzoxazolone), demonstrates binding affinity for dopamine D2, D3, and D4 receptors. nih.gov This compound acts as a potent partial agonist at the human D2L receptor. nih.gov Specifically, at cloned human dopamine D2L receptors, SLV308 exhibited a pEC50 of 8.0 and a pA2 of 8.4, with an efficacy of 50% on forskolin-stimulated cAMP accumulation. nih.gov It also antagonized the inhibitory effect of the dopamine agonist quinpirole (B1680403) on potassium-stimulated dopamine release from rat striatal slices, showing a pA2 value of 8.5. nih.gov The affinity of various antagonists for D2 and D3 receptors is often similar, though some derivatives show preferential binding. nih.gov

| Receptor | Parameter | Value | Assay/Model |

|---|---|---|---|

| Human Dopamine D2L | pEC50 | 8.0 | Forskolin stimulated cAMP accumulation |

| Human Dopamine D2L | pA2 | 8.4 | Forskolin stimulated cAMP accumulation |

| Human Dopamine D2L | Efficacy | 50% | Forskolin stimulated cAMP accumulation |

| Rat Dopamine D2 | pA2 | 8.5 | Antagonism of quinpirole effect on dopamine release |

| Human Dopamine D3 | pEC50 | 9.2 | [(35)S]GTPγS binding |

| Human Dopamine D3 | Intrinsic Activity | 67% | [(35)S]GTPγS binding |

| Human Dopamine D3 | pA2 | 9.0 | Antagonism of dopamine-induced [(35)S]GTPγS binding |

In addition to dopaminergic activity, benzoxazolone derivatives have been found to interact with serotoninergic receptors. The derivative SLV308 binds to 5-HT1A receptors and functions as a full agonist, albeit with low potency (pEC50 = 6.3), on forskolin-induced cAMP accumulation at cloned human 5-HT1A receptors. nih.gov The heterodimers of dopamine D2 and serotonin (B10506) 5-HT1A receptors are recognized as important in the mechanism of action for certain antipsychotic drugs. nih.gov This dual receptor interaction profile suggests a complex pharmacological potential for these compounds.

| Receptor | Parameter | Value | Assay/Model |

|---|---|---|---|

| Human 5-HT1A | pEC50 | 6.3 | Forskolin induced cAMP accumulation |

| Human 5-HT1A | Activity | Full Agonist | Forskolin induced cAMP accumulation |

Research has also uncovered the affinity of benzoxazolone derivatives for sigma receptors, which are implicated in various central nervous system disorders and cancer. acs.org A series of 5-chlorobenzoxazole-based derivatives were designed and found to have nanomolar affinity for both σ1 and σ2 receptors. For instance, compounds with a four-unit spacer between the benzoxazole scaffold and an azepane ring showed significant affinity. Compound 19 (a 5-chlorobenzoxazole (B107618) derivative) displayed Ki values of 1.27 nM for σ1 and 7.9 nM for σ2. Another derivative, compound 24 , showed Ki values of 0.78 nM and 7.61 nM for σ1 and σ2, respectively. Functionally, compound 24 was identified as a σ1 antagonist and a σ2 agonist. Other studies on 2(3H)-benzoxazolone derivatives confirmed high affinity for σ1 binding sites, with some compounds showing considerable selectivity over the σ2 subtype. acs.org

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Functional Activity |

|---|---|---|---|

| Compound 19 | 1.27 | 7.9 | σ1/σ2 agonist |

| Compound 22 | 2.30 | 3.8 | σ1 antagonist/σ2 partial agonist |

| Compound 24 | 0.78 | 7.61 | σ1 antagonist/σ2 agonist |

| General Series | 0.6 - 10.3 | Good σ2/σ1 selectivity | Not specified |

Antimicrobial Activity Research

Benzoxazolinones, including 5-chloro derivatives, are known to occur naturally in plants and contribute to their defense mechanisms against microbes. acs.org This has spurred research into the antimicrobial properties of synthetic derivatives.

Derivatives of 5-chloro-2(3H)-benzoxazolone have been evaluated for their antibacterial activity against various Gram-positive bacteria. acs.org Studies have shown that certain hydrazone derivatives demonstrate notable activity against Bacillus subtilis and Staphylococcus aureus. However, some resistance was noted in S. aureus. The antibacterial potential of some benzoxazole derivatives was found to be selective, acting only against Gram-positive bacteria like B. subtilis. In one study, synthesized compounds P4A and P4B, which are derivatives of 5-Chloro Benzoxazolinone, showed good activity against Staphylococcus aureus. acs.org The minimum inhibition concentration (MIC) values for a series of 5-chloro-2(3H)-benzoxazolinone hydrazone derivatives were determined using the microdilution method.

| Derivative Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Hydrazone derivatives | Bacillus subtilis | Sensitive | |

| Hydrazone derivatives | Staphylococcus aureus | Some resistance noted | |

| Compounds P4A, P4B, P6A | Staphylococcus aureus | Good activity | acs.org |

| Various derivatives | Bacillus subtilis | Active (High MIC values) | |

| Hydrazone derivatives | Staphylococcus aureus | Activity determined (MIC) | |

| Hydrazone derivatives | Bacillus subtilis | Activity determined (MIC) |

The efficacy of these derivatives extends to Gram-negative bacteria. Research indicates that certain amide and hydrazone derivatives of benzoxazolinone exhibit broad antibacterial activity against Escherichia coli and Salmonella Enteritidis. E. coli was found to be one of the more sensitive strains. Compounds P4A, P4B, and P6A were reported to have good activity against Escherichia coli. acs.org The antimicrobial activity of these compounds is often attributed to their ability to interact with negatively charged molecules in the bacterial membrane, such as lipopolysaccharides in Gram-negatives. The minimum inhibition concentration (MIC) values for several derivatives have been determined against strains including Pseudomonas aeruginosa and Escherichia coli.

| Derivative Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Amide, hydrazone derivatives | Escherichia coli | Wide activity, sensitive | |

| Amide, hydrazone derivatives | Salmonella Enteritidis | Wide activity, most resistant | |

| Compounds P4A, P4B, P6A | Escherichia coli | Good activity | acs.org |

| Hydrazone derivatives | Pseudomonas aeruginosa | Activity determined (MIC) | |

| Hydrazone derivatives | Escherichia coli | Activity determined (MIC) |

Antiviral Efficacy and Mechanism of Action

The benzoxazolone scaffold has been explored for its potential as an antiviral agent, with research focusing on significant human pathogens like HIV and SARS-CoV-2.

Investigations into the anti-HIV properties of benzoxazole derivatives have been undertaken. One study reported that a 2-substituted benzoxazole derivative, compound 7a, showed moderate anti-HIV-1 activity, with a maximum cell protection of 36.6% at a concentration of 2 x 10⁻⁵ μM. researchgate.net However, detailed mechanistic studies or data specifically on this compound derivatives against HIV were not available in the searched literature.

The emergence of SARS-CoV-2 variants has necessitated the search for new antiviral strategies. The spike protein's Receptor-Binding Domain (RBD) is a critical target for inhibiting viral entry into host cells. nih.gov Molecular docking studies have been employed to evaluate the effectiveness of benzoxazolone derivatives against currently circulating Omicron subvariants.

Research into Mannich bases containing both benzoxazolone and piperazine (B1678402) rings has shown promise. These compounds were tested in silico for their binding affinity to the RBD of Omicron subvariants XBB.1.5 and EG.5.1. The findings revealed that these derivatives, particularly those with a 5-chloro substitution, could be effective against the EG.5.1 subvariant. The interactions were noted to involve the benzoxazolone ring through Pi-Sigma, Pi-Anion, and attractive charge interactions with active amino acid residues in the RBD.

Other Biological Activities

Antimalarial Activity Investigations

The benzoxazole and benzoxazolinone cores are found in compounds with a wide range of biological activities, including antimicrobial properties. scienceopen.comnih.gov While specific investigations into the antimalarial activity of this compound are not extensively detailed, related heterocyclic structures have been evaluated. For instance, various hydrazone derivatives of benzothiazole (B30560), a sulfur analog of benzoxazole, have been synthesized and tested for antimalarial activity, with some compounds showing efficacy in inhibiting hemozoin formation and P. falciparum growth in vitro. nih.gov The research suggests that the nitrogen- and sulfur-substituted five-membered aromatic ring system may be crucial for this activity. nih.gov

Anticonvulsant Activity Evaluation

Derivatives of 2(3H)-benzoxazolone have been a subject of significant interest in the search for new anticonvulsant agents. nih.gov Research has demonstrated that modifications to the core benzoxazolone structure can lead to potent activity against seizures.

A study focused on hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone revealed several compounds with significant anticonvulsant properties when tested using the pentylenetetrazole-induced seizure model. nih.gov A number of these derivatives were found to be more active than the established anticonvulsant drug phenytoin. nih.gov

Another series of 2(3H)-benzoxazolone derivatives was evaluated against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov Several of these compounds demonstrated noteworthy anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of 5-Chloro-2(3H)-benzoxazolinone Derivatives

| Compound | Test Model | Activity | Reference |

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone | Pentylenetetrazole-induced seizure | More active than phenytoin | nih.gov |

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methylbenzaldehyde)-hydrazone | Pentylenetetrazole-induced seizure | More active than phenytoin | nih.gov |

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-methylbenzaldehyde)-hydrazone | Pentylenetetrazole-induced seizure | More active than phenytoin | nih.gov |

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-nitrobenzaldehyde)-hydrazone | Pentylenetetrazole-induced seizure | More active than phenytoin | nih.gov |

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-dimethylaminobenzaldehyde)-hydrazone | Pentylenetetrazole-induced seizure | More active than phenytoin | nih.gov |

| Unspecified 2(3H)-benzoxazolone derivatives | Maximal Electroshock (MES) | Significant anticonvulsant activity | nih.gov |

Antioxidant and Free Radical Scavenging Properties

The investigation of antioxidant properties is crucial for understanding a compound's potential to mitigate oxidative stress-related damage. A study on a series of eleven 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives assessed their antioxidant capacity using two standard assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. asianpubs.org The results showed that the majority of the synthesized compounds were effective in both tests, indicating their potential as antioxidants. asianpubs.org The most active compound in this series was identified as a derivative bearing a 4-methoxy substituent on the N-phenyl ring of the propionanilide structure. asianpubs.org

Role as Phytoalexins in Plant Defense Mechanisms

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to stress, such as pathogen attack. plantsjournal.comnumberanalytics.com They are a critical component of the plant's induced defense system. plantsjournal.comchiro.org The benzoxazolinone chemical class, to which this compound belongs, is recognized for its role as naturally occurring defense compounds in certain plants. nih.gov

Benzoxazolinones are known to be produced by agriculturally important species within the Poaceae family, such as wheat, maize, and rye, upon pest and pathogen attack. nih.gov These compounds can inhibit the growth of pathogenic fungi and bacteria. nih.govnih.gov For example, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and its related derivative DIBOA are major phytoalexins in these monocot plants. nih.gov The concentration of these benzoxazinoids has been shown to increase following pathogen attack, which is a characteristic feature of phytoalexins. nih.gov This natural defense mechanism highlights the inherent biological activity of the benzoxazolinone core structure. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development

Influence of Substituent Position and Nature on Biological Activity

The biological activity of benzoxazolone derivatives is significantly influenced by the type and position of substituents on the bicyclic ring system.

The introduction of halogen atoms, a common strategy in drug design, can profoundly alter a molecule's physicochemical properties and biological activity. nih.gov Halogenation can enhance the therapeutic potential of compounds by improving their metabolic stability and membrane permeability. nih.govresearchgate.net

In the context of benzoxazolone derivatives, the presence of a chlorine atom at the C-5 position has been shown to be a critical determinant of activity. For instance, a study on 2(3H)-benzoxazolone derivatives with piperidine (B6355638) substituents revealed that a compound with a chlorine substituent at the 5th position exhibited the highest cytotoxic activity against metastatic breast cancer cell lines. jmchemsci.com This suggests that the electron-withdrawing nature and lipophilicity of the chlorine atom at this specific position contribute significantly to the compound's anticancer properties. Further research has corroborated the importance of halogenation, showing that the introduction of halogens can lead to increased antimicrobial activity. nih.gov The presence of a trifluoromethyl group along with a chlorine atom has also been found to increase antioxidant activity in other scaffolds. mdpi.com

Table 1: Effect of C-5 Halogenation on Cytotoxic Activity of 2(3H)-Benzoxazolone Derivatives

| Compound | C-5 Substituent | Cytotoxic Activity |

| Derivative 1 | H | Moderate |

| Derivative 2 | Cl | High jmchemsci.com |

This table illustrates the enhanced cytotoxic activity observed with the introduction of a chlorine atom at the C-5 position of the benzoxazolone ring.

The incorporation of amine, piperazine (B1678402), and piperidine moieties into the benzoxazolone scaffold has been a fruitful strategy for developing multi-target antipsychotics and other neurologically active agents. researchgate.netnih.gov These nitrogen-containing heterocycles can interact with various receptors in the central nervous system, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Structure-activity relationship studies have shown that the nature of the heterocyclic ring and the length of the linker connecting it to the benzoxazolone core are crucial for receptor affinity and selectivity. nih.govnih.gov For example, in a series of arylpiperazinylalkyl 2-benzoxazolones, the length of the alkyl chain was found to be a key determinant of affinity for 5-HT1A and 5-HT7 receptors. nih.gov Generally, piperazine and piperidine derivatives exhibit a broad spectrum of biological activities, and their inclusion in drug design is often aimed at improving water solubility, oral bioavailability, and target affinity. researchgate.net Replacing a piperazine ring with a piperidine ring can significantly affect the affinity for certain receptors. nih.gov

Table 2: Influence of Amine Moieties on Receptor Affinity

| Moiety | Linker Length | Target Receptors | Resulting Affinity |

| Arylpiperazine | Long Alkyl Chain | 5-HT1A, 5-HT7 | High nih.gov |

| Piperidine | Varied | Dopamine D2, Serotonin 5-HT1A/2A | Varied nih.gov |

This table summarizes the impact of different amine-containing moieties and linker lengths on the receptor binding affinities of benzoxazolone derivatives.

The amino group at the C-7 position of the benzoxazolone ring plays a pivotal role in the synthesis and biological activity of these compounds. 7-Amino-5-chloro-2(3H)-benzoxazolone serves as a crucial precursor for the synthesis of more complex molecules with therapeutic potential. guidechem.com The presence and position of amino groups on aromatic rings can significantly influence the anti-inflammatory activity of related heterocyclic compounds. mdpi.com

The introduction of aliphatic and aromatic substituents onto the benzoxazolone framework provides another avenue for modulating biological activity. nih.gov The nature of these substituents can impact the molecule's lipophilicity, steric profile, and electronic properties, all of which are critical for its interaction with biological targets.

For instance, in a series of arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones, the nature of the aryl group on the piperazine ring was shown to influence the affinity for serotonin receptors. nih.gov Similarly, the presence of specific aromatic substituents on related heterocyclic structures has been shown to be important for their biological effects. The exploration of various aliphatic and aromatic substituents allows for the optimization of potency and selectivity.

Computational Approaches to Structure-Activity Relationship

Computational methods are indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern a compound's activity and pharmacokinetic profile.

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for virtual screening of compound libraries.

While specific docking studies on this compound are not widely published, research on related benzoxazolone derivatives provides valuable insights. For instance, docking studies of various 3-substituted benzoxazolone derivatives against the receptor-binding domains (RBDs) of SARS-CoV-2 subvariants have been conducted. chemmethod.comchemmethod.com These studies revealed binding affinities ranging from -6.4 to -8.9 kcal/mol, indicating stable interactions within the binding pocket of the viral protein. chemmethod.com

In another study, benzoxazolone derivatives were docked into the active site of Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL). researchgate.netglobalresearchonline.net The results showed that substituted benzoxazolones had better binding efficacy than the unsubstituted parent structure. researchgate.netglobalresearchonline.net For example, two derivatives, S2 and S3, exhibited glide scores of -7.49 and -7.34, respectively, with corresponding glide energies of -40.69 and -37.68 Kcal/mol. researchgate.netglobalresearchonline.net In contrast, the simple benzoxazolone structure had a glide score of -4.37 and a glide energy of -29.62 Kcal/mol. researchgate.netglobalresearchonline.net This highlights the importance of substituents in modulating binding affinity. The oxygen and nitrogen atoms within the benzoxazole (B165842) ring can act as hydrogen bond acceptors, and the planar aromatic nature of the ring allows for π-stacking interactions. mdpi.com

Table 1: Molecular Docking Scores of Selected Benzoxazolone Derivatives

| Compound | Target | Docking Score (kcal/mol) |

|---|---|---|

| Benzoxazolone Derivative 1 | SARS-CoV-2 XBB.1.5 RBD | -8.2 |

| Benzoxazolone Derivative 2 | SARS-CoV-2 EG.5.1 RBD | -8.9 |

| Benzoxazolone (unsubstituted) | S. aureus Biotin Protein Ligase | -4.37 |

| Benzoxazolone Derivative S2 | S. aureus Biotin Protein Ligase | -7.49 |

| Benzoxazolone Derivative S3 | S. aureus Biotin Protein Ligase | -7.34 |

This table is generated based on data from multiple sources for illustrative purposes. chemmethod.comresearchgate.netglobalresearchonline.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. This method can reveal conformational changes in both the ligand and the protein upon binding and can help to elucidate the stability of the ligand-protein complex.

MD simulations have been employed to study the dynamic behavior of complex benzoxazole-based molecular systems. nih.gov For benzoxazolone derivatives targeting SARS-CoV-2, MD simulations were performed to assess the stability of the ligand-protein complexes, with binding free energy calculations confirming the stability of the docked poses. chemmethod.com Similarly, MD simulations of benzothiazole (B30560) derivatives, a bioisostere of benzoxazolone, have been used to analyze their structural stability when bound to acetylcholinesterase, a target for Alzheimer's disease. nih.gov These computational studies are crucial for understanding the intricate movements and energy landscapes of molecular interactions. nih.gov

In Silico Assessment of Pharmacokinetic-Relevant Properties and Drug-likeness

The success of a drug candidate is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. In silico methods are now routinely used in the early stages of drug discovery to predict these properties and to assess the "drug-likeness" of a compound, helping to identify candidates with a higher probability of success in clinical trials. nih.gov

For this compound, some of its predicted physicochemical properties include a molecular weight of 184.58 g/mol , a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a topological polar surface area of 64.4 Ų. guidechem.com These values are generally within the ranges defined by Lipinski's rule of five, suggesting good potential for oral bioavailability.

Studies on related benzimidazole (B57391) and 7-chloroquinoline-benzimidazole hybrids have utilized tools like the SwissADME web tool and pkCSM to predict their pharmacokinetic profiles. mdpi.comnih.govmdpi.com These predictions assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with P-glycoprotein. semanticscholar.org For instance, in a study of 7-chloroquinoline-benzimidazole hybrids, compound 12d was predicted to have good solubility and permeability, important characteristics for a potential drug. mdpi.comnih.gov

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 184.58 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 64.4 Ų |

| XLogP3-AA | 1.1 |

This table is compiled from publicly available chemical databases. guidechem.com

This compound serves as a compelling scaffold in medicinal chemistry. The exploration of its structure-activity relationships through bioisosteric modifications and the application of advanced computational techniques like molecular docking and dynamics simulations are crucial for unlocking its full therapeutic potential. The insights gained from these studies pave the way for the rational design of novel derivatives with optimized efficacy and pharmacokinetic profiles.

Future Research Directions and Translational Potential

Optimization Strategies for Benzoxazolone Derivatives to Enhance Activity and Selectivity

The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for designing ligands that can interact with a variety of biological targets. nih.govnih.gov Optimization of derivatives, including those related to 7-Amino-5-chloro-2(3H)-benzoxazolone, is a key focus of ongoing research to improve their potency and selectivity for specific enzymes or receptors.

The nature of the substituents plays a critical role. Electron-withdrawing groups, like the chloro group in this compound, and electron-donating groups can alter the electronic properties of the molecule, affecting how it binds to its target. researchgate.netmdpi.com For example, in the development of cholinesterase inhibitors, substitutions with an electron-withdrawing effect at the 5th, 6th, and 7th positions tended to shift selectivity towards butyrylcholinesterase (BChE). researchgate.net The goal is to fine-tune these substitutions to achieve high affinity for the desired target while minimizing off-target effects, thereby increasing both activity and selectivity.

Table 1: Research Findings on Benzoxazolone Derivative Optimization

| Research Focus | Key Findings | Reference(s) |

|---|---|---|

| SAR of Benzoxazolone Carboxamides | Introduction of cyclic and heterocyclic groups at C(5), C(6), and C(7) positions can improve physicochemical and metabolic stability. | nih.gov, acs.org |

| Cholinesterase Inhibitors | Substitutions with electron-withdrawing groups at the 5th, 6th, and 7th positions can shift selectivity towards butyrylcholinesterase (BChE). | researchgate.net |

| General SAR | The benzoxazolone nucleus allows for extensive chemical modification on both the benzene (B151609) and oxazolone (B7731731) rings, influencing interactions with biological targets. | nih.gov |

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

The inherent versatility of the benzoxazolone scaffold makes it a promising candidate for exploring novel biological targets and addressing unmet needs in various therapeutic areas. nih.govnih.gov Initially recognized for applications in analgesic and anti-inflammatory agents, the scope has expanded significantly. nih.govresearchgate.net

Emerging research points to several key areas:

Neuroscience : Benzoxazolone derivatives are being investigated for neuroprotective effects and as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Their ability to target receptors such as serotonin (B10506) and dopamine (B1211576), as well as enzymes like cholinesterases, makes them valuable probes for central nervous system (CNS) disorders. nih.govnih.govnih.gov Neuroscience, in general, is an area with significant unmet clinical needs and growing investment. proventainternational.com

Oncology : The antiproliferative activity of benzoxazole (B165842) and benzoxazolone derivatives is a major area of investigation. researchgate.netnih.gov They have been designed as inhibitors of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a protein involved in angiogenesis. nih.govrsc.org

Infectious Diseases : The antiviral properties of benzoxazolone derivatives are being explored, including against SARS-CoV-2 variants. chemmethod.comchemmethod.com Additionally, a wide range of benzoxazole derivatives have demonstrated antibacterial and antifungal activity. nih.gov

Rare and Metabolic Diseases : Recent lead optimization studies have identified benzoxazolone carboxamides as potent inhibitors of acid ceramidase, an enzyme implicated in lysosomal storage diseases like Gaucher's and Krabbe's diseases. nih.govacs.orgnih.gov This highlights their potential in the treatment of rare metabolic disorders. Other areas of focus include immunology and respiratory diseases, which are also seeing increased research and investment. bms.comastrazeneca.com

The ability of the 2(3H)-benzoxazolone structure to mimic phenol (B47542) or catechol moieties in a more metabolically stable form contributes to its broad applicability across these diverse therapeutic fields. nih.gov

Advanced Computational Modeling for De Novo Drug Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates while reducing the time and cost associated with laboratory synthesis and testing. rsc.org For benzoxazolone derivatives, several in silico techniques are being applied.

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. nih.gov It has been used extensively to study how benzoxazolone derivatives interact with their biological targets, such as the receptor-binding domain (RBD) of SARS-CoV-2 variants and various kinases. chemmethod.comchemmethod.com Docking studies help to elucidate binding modes and identify key amino acid interactions that are crucial for activity. nih.govrsc.org

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture of the binding stability. nih.gov This technique can confirm the stability of docking poses and further refine the understanding of the interactions governing molecular recognition. chemmethod.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activities. rsc.org These models generate contour maps that highlight regions where steric, electrostatic, or other fields influence potency, providing a roadmap for designing more active compounds. rsc.org

These computational approaches facilitate de novo drug design (designing new molecules from scratch) and the lead optimization process by prioritizing which derivatives to synthesize and test, ultimately accelerating the discovery of new therapeutic agents. mdpi.com

Integration with High-Throughput Screening Methodologies for New Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. nyu.edu This technology is crucial for finding novel starting points for drug development programs.

The process involves automating the screening of large chemical collections, which can include natural products, approved drugs, and diverse synthetic molecules, in miniaturized assays. nyu.eduresearchgate.netmdpi.com Phenotypic screens, which measure the effect of a compound on cell behavior or function, are particularly powerful for identifying compounds with novel mechanisms of action. nih.govnih.gov

For a scaffold like benzoxazolone, HTS can be used in several ways:

Screening Existing Libraries : Large, diverse compound libraries can be screened in assays for new targets to identify novel benzoxazolone-containing hits.

Screening Focused Libraries : Libraries composed specifically of diverse benzoxazolone derivatives can be synthesized and then screened against a panel of biological targets. This approach leverages the "privileged" nature of the scaffold to increase the probability of finding active compounds. nih.gov

Once primary hits are identified through HTS, a cascade of secondary assays and SAR studies follows to confirm their activity, assess their selectivity, and begin the process of lead optimization. nih.govnih.gov The integration of HTS with the medicinal chemistry of benzoxazolones provides a powerful engine for the discovery of new drug candidates across a wide spectrum of diseases. nih.gov

Q & A

Q. What are the common synthetic routes for 7-Amino-5-chloro-2(3H)-benzoxazolone derivatives?

The compound is typically synthesized via the Mannich reaction, where 5-chloro-2(3H)-benzoxazolone reacts with amines to form N-substituted derivatives. Advanced modifications include coupling reactions with furan or piperidine groups using reagents like THF and HCl under reflux conditions . Multi-step protocols often involve nitro-group reduction or bromoacetamide functionalization, monitored via HPLC for purity .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Structural elucidation relies on nuclear magnetic resonance (NMR) for hydrogen and carbon environments, liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, and X-ray crystallography for solid-state conformation analysis. Purity is assessed via HPLC with specific columns (e.g., C18) and retention time tracking .

Q. What biological activities are associated with the 2(3H)-benzoxazolone scaffold?

The core structure exhibits acetylcholinesterase (AChE) inhibition, anti-inflammatory, analgesic, anticancer, and antimicrobial activities. These effects are attributed to COX enzyme inhibition (reducing prostaglandins) and interactions with cholinesterase active sites .

Q. How is acetylcholinesterase inhibitory activity evaluated experimentally?

The colorimetric Ellman’s method is standard. It measures thiocholine production via hydrolysis of acetylthiocholine iodide, detected at 412 nm. Activity is quantified using IC₅₀ values, with donepezil often as a positive control .

Advanced Research Questions

Q. How can researchers optimize AChE inhibitory activity through structural modifications?

Structure-activity relationship (SAR) studies highlight the importance of N-substituents in Mannich base derivatives. Bulky groups like piperidine enhance binding to the AChE peripheral anionic site, while electron-withdrawing substituents (e.g., nitro) improve potency. Computational docking helps identify key interactions with residues like Trp286 and Tyr337 .

Q. What computational approaches elucidate interactions with circadian rhythm proteins (e.g., CLOCK:BMAL1)?

Molecular docking and dynamics simulations model binding affinities between benzoxazolone derivatives and clock proteins (CLOCK, BMAL1, PER, CRY). Pharmacophore analysis identifies critical hydrogen-bonding and hydrophobic interactions, guiding the design of chronotherapeutic agents .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration) or structural variations (e.g., substituent position). Cross-validation using standardized protocols (e.g., Ellman’s method) and comparative SAR analysis across studies are critical .

Q. What is the role of the 5-chloro substituent in modulating biological activity?

The 5-chloro group enhances electron density and steric effects, improving binding to hydrophobic pockets in target enzymes. Its absence reduces AChE inhibition by 40–60%, as shown in comparative studies with non-chlorinated analogs .

Q. What challenges arise in synthesizing derivatives with specific functional groups (e.g., nitro or bromo)?

Nitro-group introduction requires controlled nitration conditions to avoid over-oxidation, while bromoacetamide coupling demands anhydrous environments to prevent hydrolysis. Protecting groups (e.g., acetonide) are often used to preserve reactive sites during multi-step syntheses .

Q. Can benzoxazolone derivatives be combined with other pharmacophores for enhanced activity?

Hybrid molecules, such as chalcone-benzoxazolone conjugates, show synergistic cytotoxic effects by targeting multiple pathways. For example, furan-linked derivatives exhibit dual AChE inhibition and antioxidant activity, validated via in vitro radical scavenging assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.